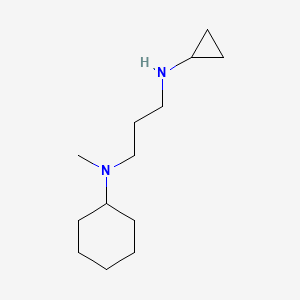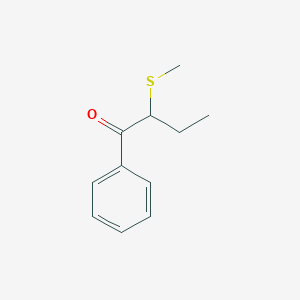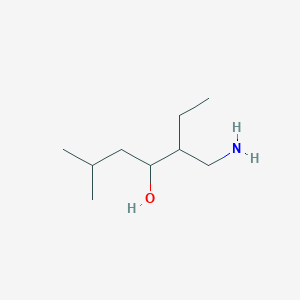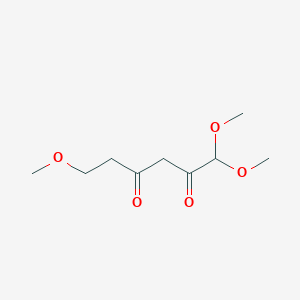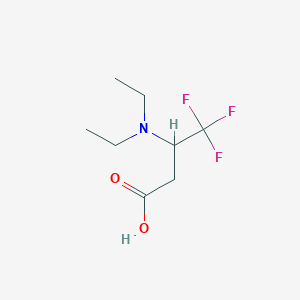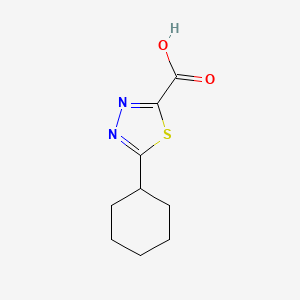
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide is a chemical compound with a molecular formula of C7H11ClN4O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide typically involves the reaction of 3-amino-4-chloropyrazole with N-ethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives.
科学的研究の応用
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.
類似化合物との比較
Similar Compounds
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylpropanamide: This compound is similar in structure but has a methyl group instead of an ethyl group.
2-(3-Amino-4-chloro-1h-pyrazol-1-yl)acetic acid: This compound has an acetic acid group instead of a propanamide group.
Uniqueness
3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ethylpropanamide moiety may enhance its solubility and bioavailability compared to similar compounds.
特性
分子式 |
C8H13ClN4O |
|---|---|
分子量 |
216.67 g/mol |
IUPAC名 |
3-(3-amino-4-chloropyrazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-2-11-7(14)3-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
InChIキー |
LFFWLKHHSRPCOQ-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CCN1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




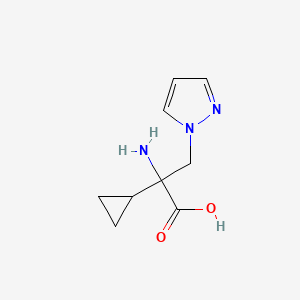
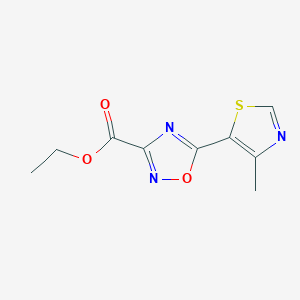
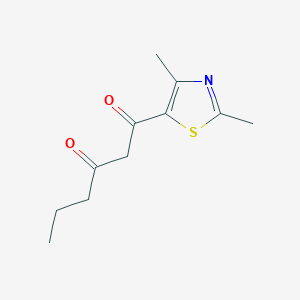
![3-[(Benzyloxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B13637060.png)
